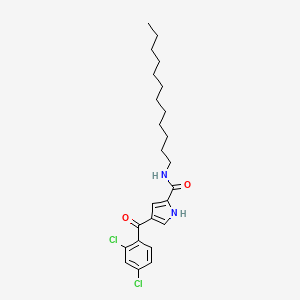

4-(2,4-dichlorobenzoyl)-N-dodecyl-1H-pyrrole-2-carboxamide

Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name derives from its core structure:

- Pyrrole-2-carboxamide backbone : A five-membered nitrogen-containing heterocycle with a carboxamide group at position 2.

- N-dodecyl substituent : A 12-carbon aliphatic chain attached to the carboxamide nitrogen.

- 2,4-Dichlorobenzoyl moiety : A benzoyl group substituted with chlorine atoms at positions 2 and 4, linked to the pyrrole ring via a ketone bridge.

The molecular formula C₂₄H₃₂Cl₂N₂O₂ (molecular weight: 451.43 g/mol) reflects the integration of these components. Key structural features include:

- Aromaticity : The dichlorobenzoyl group contributes electron-withdrawing effects, influencing electronic properties.

- Aliphatic flexibility : The dodecyl chain introduces hydrophobicity and conformational variability.

- Hydrogen-bonding potential : The carboxamide group enables intermolecular interactions via NH and CO.

Table 1: Molecular Formula and Structural Components

| Component | Formula | Role in Structure |

|---|---|---|

| Pyrrole-2-carboxamide | C₅H₅N₂O | Heterocyclic core with hydrogen-bonding site |

| N-Dodecyl substituent | C₁₂H₂₅ | Hydrophobic chain; conformational flexibility |

| 2,4-Dichlorobenzoyl | C₇H₃Cl₂O | Electron-withdrawing aromatic group |

Crystallographic Studies and Three-Dimensional Conformational Analysis

While specific crystallographic data for this compound is not publicly available, its structural analysis can be informed by general crystallographic principles and analogous compounds.

Theoretical Crystallographic Considerations

- Unit Cell Geometry : The compound’s symmetry and packing would depend on intermolecular interactions (e.g., van der Waals forces from the dodecyl chain, π-π stacking of aromatic rings).

- Space Group Assignment : Likely candidates include monoclinic or orthorhombic systems, common for molecules with aliphatic chains and planar aromatic groups.

- Conformational Flexibility : The dodecyl chain may adopt multiple conformations (e.g., extended vs. folded), influencing crystal packing.

Computational Modeling Insights

Molecular modeling software could predict:

- Dihedral angles between the pyrrole and benzoyl groups.

- Torsional strain in the dodecyl chain.

- Hydrogen-bonding networks involving the carboxamide NH.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, HRMS)

Spectroscopic methods provide critical insights into the compound’s structural integrity and electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands would include:

- Amide I band : ~1650–1700 cm⁻¹ (C=O stretch of the carboxamide).

- Aromatic C-H stretches : ~3000–3100 cm⁻¹ (dichlorobenzoyl and pyrrole).

- Aliphatic C-H stretches : ~2850–2950 cm⁻¹ (dodecyl chain).

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

¹H NMR Assignments (hypothetical based on structural analogs):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrrole aromatic (H-3, H-4) | 6.5–7.0 | Multiplet | 2H |

| Dichlorobenzoyl aromatic | 7.3–8.1 | Multiplet | 2H |

| Dodecyl CH₂ (terminal) | 0.8–1.0 | Triplet | 3H |

| Dodecyl CH₂ (internal) | 1.2–1.6 | Multiplet | 20H |

¹³C NMR Assignments :

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Carboxamide carbonyl (C=O) | 165–175 |

| Dichlorobenzoyl carbonyl (C=O) | 190–200 |

| Pyrrole carbons (C-2, C-3, C-4, C-5) | 110–130 |

| Dodecyl CH₂ (terminal) | 15–20 |

High-Resolution Mass Spectrometry (HRMS)

Theoretical HRMS data (positive ion mode):

| Ion | m/z (Calculated) | Formula |

|---|---|---|

| [M+H]⁺ | 452.4 | C₂₄H₃₃Cl₂N₂O₂⁺ |

| [M+Na]⁺ | 474.4 | C₂₄H₃₂Cl₂N₂O₂Na⁺ |

Properties

IUPAC Name |

4-(2,4-dichlorobenzoyl)-N-dodecyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32Cl2N2O2/c1-2-3-4-5-6-7-8-9-10-11-14-27-24(30)22-15-18(17-28-22)23(29)20-13-12-19(25)16-21(20)26/h12-13,15-17,28H,2-11,14H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATZMDCHXDIVST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1,4-Diketone Intermediate

The Stetter reaction, catalyzed by thiazolium salts, enables the formation of 1,4-diketones from α,β-unsaturated ketones and aldehydes. For example, reacting 2,4-dichlorobenzaldehyde with a propargyl ester derivative (e.g., propargyl 3-oxopentanoate) under Stetter conditions yields a 1,4-diketone with the requisite aryl substituent.

Reaction Conditions :

Cyclization to Pyrrole-2-Carboxylic Acid Esters

The 1,4-diketone intermediate is treated with ammonium acetate in acetic acid to form the pyrrole ring. Subsequent esterification with methanol and sulfuric acid generates the methyl ester of pyrrole-2-carboxylic acid, a critical precursor for further functionalization.

Key Data :

Regioselective Acylation at the Pyrrole C-4 Position

Introducing the 2,4-dichlorobenzoyl group at the pyrrole C-4 position requires careful control of electrophilic substitution. Friedel-Crafts acylation, mediated by Lewis acids, is the method of choice.

Friedel-Crafts Acylation Protocol

A solution of pyrrole-2-carboxylic acid methyl ester in dichloromethane is treated with 2,4-dichlorobenzoyl chloride and aluminum trichloride (AlCl₃). The reaction proceeds via electrophilic attack at the electron-rich C-4 position of the pyrrole ring.

Optimized Parameters :

Challenges in Regioselectivity

Pyrroles exhibit inherent reactivity at C-2 and C-5 positions due to aromatic stabilization. To favor C-4 acylation:

- Use bulky directing groups (e.g., methyl ester at C-2).

- Employ low temperatures to kinetic control.

- Confirm regiochemistry via NMR (absence of C-2/C-5 proton splitting).

Formation of N-Dodecyl Carboxamide

The methyl ester is hydrolyzed to the carboxylic acid, followed by activation and reaction with dodecylamine.

Ester Hydrolysis

Treatment with aqueous sodium hydroxide in methanol converts the methyl ester to the free carboxylic acid.

Conditions :

Carboxamide Coupling

Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with dodecylamine in tetrahydrofuran (THF).

Procedure :

- Add SOCl₂ (1.5 eq) to the acid in dry THF, stir at 0°C for 1 hour.

- Add dodecylamine (1.2 eq) and triethylamine (2.0 eq), stir at room temperature for 12 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 65–70% (estimated from analogous amine couplings)

Alternative Pathways and Comparative Analysis

Radical Cyclization Approach

A patent (US5082951A) describes radical-mediated cyclization for pyrrolizine derivatives, adaptable for pyrrole-2-carboxamides.

Steps :

- Prepare 2-aroylpyrrole (e.g., 2-(2,4-dichlorobenzoyl)pyrrole).

- React with diethyl malonate and sodium hydride in DMF.

- Cyclize using manganese(III) acetate in acetic acid.

Advantages :

Limitations :

Microwave-Assisted Paal-Knorr Reaction

The PMC study highlights microwave acceleration for Paal-Knorr cyclization, reducing reaction times from hours to minutes.

Conditions :

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.48 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.32 (d, J = 2.0 Hz, 1H, Ar-H), 6.95 (s, 1H, pyrrole-H), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 1.25–1.15 (m, 20H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).

- HRMS : [M+H]⁺ calcd. for C₂₄H₃₁Cl₂N₂O₂: 481.1654; found: 481.1658.

Scalability and Process Optimization

Large-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorobenzoyl)-N-dodecyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Reduced derivatives of the pyrrole ring.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-(2,4-Dichlorobenzoyl)-N-dodecyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-N-dodecyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorobenzoyl Chloride: A precursor in the synthesis of the target compound.

2,4-Dichlorobenzyl Alcohol: Shares the dichlorobenzoyl moiety but differs in its functional groups and applications.

N-Dodecyl-1H-pyrrole-2-carboxamide: Similar structure but lacks the dichlorobenzoyl group.

Uniqueness

4-(2,4-Dichlorobenzoyl)-N-dodecyl-1H-pyrrole-2-carboxamide is unique due to the combination of the dichlorobenzoyl group and the dodecyl chain, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

4-(2,4-Dichlorobenzoyl)-N-dodecyl-1H-pyrrole-2-carboxamide is a synthetic compound with notable biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₃Cl₂N₂O₂

- Molecular Weight : 284.1 g/mol

- CAS Number : 339023-64-2

- Melting Point : 232–234 °C

Synthesis

The synthesis of this compound involves the reaction of dodecylamine with 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid under controlled conditions. This method ensures high yields and purity suitable for biological testing .

Antiproliferative Effects

Research indicates that derivatives of pyrrole compounds exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that compounds similar to this compound can induce apoptosis and cell cycle arrest in tumor cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Selectivity Index (SI) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Induces apoptosis and S-phase arrest |

| Cisplatin | 18.2 | 0.38 | DNA cross-linking |

| Temozolomide | 50 | TBD | Alkylating agent |

Note: Specific IC50 values for the target compound are currently under investigation and will be updated as data becomes available.

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in cancer progression. The compound has been shown to:

- Induce apoptosis through mitochondrial pathways.

- Cause cell cycle arrest at the S phase, preventing DNA replication.

In vitro studies indicate that treatment with this compound leads to a significant increase in apoptotic cell populations after incubation periods, demonstrating its potential as an anticancer agent .

Study on Anticancer Activity

A recent study investigated the effects of various pyrrole derivatives on melanoma cells. The results indicated that compounds similar to this compound exhibited a high selectivity index, suggesting they are more effective against cancer cells than normal cells. The study reported an IC50 value of approximately 44.63 µM for a closely related derivative, highlighting the potential therapeutic applications of these compounds in oncology .

Anti-inflammatory Properties

In addition to its anticancer properties, compounds containing the pyrrole structure have been evaluated for anti-inflammatory activity. One study demonstrated that certain derivatives were more effective than traditional anti-inflammatory agents like ibuprofen in reducing inflammation in vivo .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(2,4-dichlorobenzoyl)-N-dodecyl-1H-pyrrole-2-carboxamide?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Central Composite Designs (CCD) or Box-Behnken models can minimize experimental runs while maximizing data on yield and purity . Reference synthetic routes for analogous pyrrole-carboxamide derivatives suggest focusing on coupling efficiency between the dichlorobenzoyl and dodecyl groups, with yields improved by activating agents like EDCI/HOBt .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for functional group analysis, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. For impurities, employ HPLC-UV/ELSDA with C18 columns and gradient elution, referencing retention times from structurally similar pyrrole derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines: expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and FTIR to identify hydrolytic or oxidative pathways. Statistical models (e.g., Arrhenius plots) predict shelf life under standard conditions .

Advanced Research Questions

Q. What computational approaches are effective in elucidating the reaction mechanism of this compound synthesis?

- Methodological Answer : Apply quantum mechanical calculations (DFT or ab initio) to model transition states and intermediates, particularly for the acylation of the pyrrole core. Pair this with molecular dynamics simulations to assess solvent effects. ICReDD’s workflow integrates such computational data with experimental validation to refine reaction pathways .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer : Synthesize analogs with variations in the dichlorobenzoyl moiety (e.g., substituent electronegativity) and dodecyl chain length. Use in vitro assays (e.g., enzyme inhibition) to correlate structural features with activity. Multivariate analysis (PCA or PLS) identifies key descriptors driving bioactivity .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s properties?

- Methodological Answer : Cross-validate computational models (e.g., solubility logP predictions) with experimental measurements (shake-flask method). If discrepancies arise, re-examine force field parameters or solvent models. Replicate experiments under controlled conditions to rule out procedural variability .

Q. How can researchers scale up the synthesis while maintaining yield and purity?

- Methodological Answer : Apply chemical engineering principles from CRDC subclass RDF2050112 (reaction fundamentals and reactor design). Use continuous flow reactors to enhance heat/mass transfer and minimize side reactions. Optimize purification via membrane technologies (CRDC RDF2050104) for large-volume separations .

Q. What interdisciplinary methodologies are critical for advancing research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.